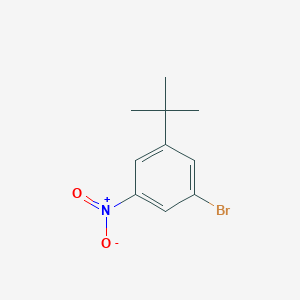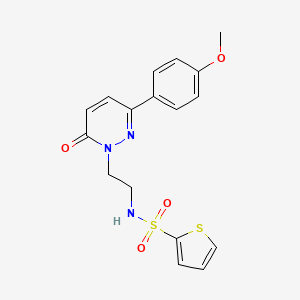
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its unique chemical structure and has been the subject of several studies aimed at understanding its synthesis, mechanism of action, and potential applications.
科学的研究の応用
Anticancer Properties
The title compound exhibits promising potential as an anticancer agent. Researchers have synthesized it using a linker mode approach and characterized its structure through various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, and NMR. Computational studies involving molecular docking and MD simulation revealed that the compound has a cytotoxic activity against breast cancer cells by inhibiting estrogen receptor alpha (ERα). The binding free energy of the title compound was more negative than that of tamoxifen, a known anticancer drug .
Organic Synthesis
The synthesis of the title compound involves a chalcone-salicylate hybrid approach. Chalcones, which are natural products found in plants, have been widely explored for their biological activities. Combining chalcone and salicylic acid derivatives in this hybrid compound opens up new possibilities for organic synthesis and drug discovery .
Suzuki–Miyaura Coupling
The compound’s structure contains a phenyl ring with a methoxy group (4-methoxyphenyl). Suzuki–Miyaura cross-coupling reactions are commonly used for carbon–carbon bond formation. The presence of the phenyl ring suggests that this compound could serve as a valuable substrate in such coupling reactions .
Protecting Group Strategy
The methoxy group (–OCH₃) in the compound can be selectively protected using a p-methoxybenzyl (PMB) group. This strategy is essential in organic synthesis to prevent unwanted reactions during functional group transformations. The PMB protection/deprotection approach can be explored for this compound .
Pharmacophore Design
Understanding the binding interactions of the title compound with its target (ERα) can guide pharmacophore-based drug design. By analyzing the molecular docking results, researchers can identify key features responsible for its cytotoxic activity and optimize its structure for improved efficacy .
Biochemical Assays
Laboratory experiments can assess the compound’s effects on cancer cell viability, cell cycle progression, and apoptosis. Researchers can perform MTT assays, flow cytometry, and Western blotting to validate its anticancer properties .
In Vivo Studies
Animal models (e.g., xenografts) can be used to evaluate the compound’s efficacy in vivo. Researchers can administer the compound to tumor-bearing mice and assess tumor growth inhibition, pharmacokinetics, and toxicity profiles .
Structure–Activity Relationship (SAR) Analysis
By synthesizing analogs and derivatives of the title compound, researchers can explore SAR trends. Modifying specific functional groups may enhance its potency or selectivity against breast cancer cells .
特性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-14-6-4-13(5-7-14)15-8-9-16(21)20(19-15)11-10-18-26(22,23)17-3-2-12-25-17/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQNGYTXXWTNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

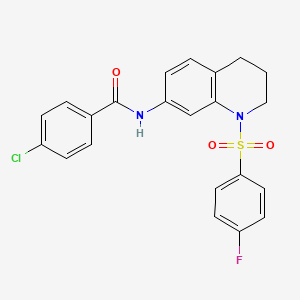

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)
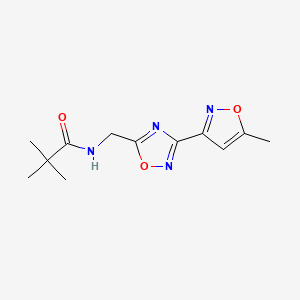
![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)

![3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2525907.png)
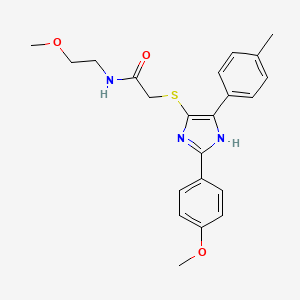
![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)
![6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2525912.png)
